Isopropyl 3,4-dibromo-5-methylbenzoate chemical properties
Isopropyl 3,4-dibromo-5-methylbenzoate chemical properties
This technical guide provides an in-depth analysis of Isopropyl 3,4-dibromo-5-methylbenzoate , a specialized halogenated aromatic intermediate. Due to the specific substitution pattern, this molecule serves as a critical scaffold in the synthesis of polysubstituted pharmaceutical agents, particularly in the development of kinase inhibitors and receptor antagonists where precise structure-activity relationship (SAR) probing is required.
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Executive Summary & Chemical Identity
Isopropyl 3,4-dibromo-5-methylbenzoate is a lipophilic benzoic acid derivative characterized by a crowded substitution pattern. The presence of two vicinal bromine atoms (C3, C4) combined with a methyl group (C5) and an isopropyl ester (C1) creates a unique electronic and steric environment. This molecule is primarily valued as a regioselective electrophile in transition-metal-catalyzed cross-coupling reactions.
Physicochemical Specifications
| Property | Value / Description | Note |
| Molecular Formula | C₁₁H₁₂Br₂O₂ | |
| Molecular Weight | 336.02 g/mol | High bromine mass contribution |
| Predicted LogP | 5.1 ± 0.4 | Highly Lipophilic (Class IV compound behavior) |
| Physical State | Viscous Oil or Low-Melting Solid | Isopropyl group disrupts crystal packing |
| Solubility | Soluble: DCM, THF, Toluene, EtOAcInsoluble: Water | Requires organic co-solvents in biphasic reactions |
| Density | ~1.6 g/cm³ | Estimated based on di-bromo density contribution |
Synthetic Routes & Process Optimization
Direct esterification of the parent acid (3,4-dibromo-5-methylbenzoic acid) using Fischer conditions is often inefficient due to the steric bulk of the isopropyl group and the electronic deactivation from the bromine atoms. The Acyl Chloride Method is the preferred, self-validating protocol for high-yield synthesis.
Protocol: Acid Chloride Mediated Esterification
This pathway avoids equilibrium limitations and drives conversion via the formation of a reactive intermediate.
Reaction Scheme:
-
Activation: 3,4-dibromo-5-methylbenzoic acid + SOCl₂ → Acid Chloride
-
Esterification: Acid Chloride + Isopropanol (excess) + Base → Product
Step-by-Step Methodology
-
Activation: In a dry round-bottom flask under Argon, suspend 1.0 eq of 3,4-dibromo-5-methylbenzoic acid in anhydrous Toluene.
-
Catalysis: Add 1.5 eq of Thionyl Chloride (
) and a catalytic drop of DMF. Heat to 80°C for 3 hours.-
Checkpoint: Monitor gas evolution (
). Reaction is complete when the solution becomes homogeneous and gas evolution ceases.
-
-
Solvent Swap: Concentrate the mixture in vacuo to remove excess
. Re-dissolve the crude acid chloride in anhydrous DCM ( ). -
Esterification: Cool the solution to 0°C. Add 1.2 eq of anhydrous Isopropanol , followed by the dropwise addition of 1.5 eq of Triethylamine (TEA) or Pyridine.
-
Causality: The base neutralizes the generated HCl, preventing acid-catalyzed side reactions and driving the equilibrium forward.
-
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove amine), saturated
, and brine. Dry over and concentrate.
Figure 1: Optimized synthesis workflow via the Acid Chloride route to overcome steric hindrance.
Reactivity & Functionalization Strategy
The core value of this molecule lies in the regioselective functionalization of the bromine atoms. The two bromines (C3 and C4) exist in distinct electronic and steric environments, allowing for sequential cross-coupling (e.g., Suzuki-Miyaura).
The Regioselectivity Decision Matrix
-
Site C4 (Para to Ester):
-
Electronic: Most electron-deficient (activated) due to being para to the electron-withdrawing ester group.
-
Steric: Highly hindered. It is flanked by a Bromine at C3 and a Methyl group at C5.
-
-
Site C3 (Meta to Ester):
-
Electronic: Less activated than C4.
-
Steric: Less hindered. It is flanked by a Hydrogen at C2 and a Bromine at C4.
-
Scientific Insight: In Palladium-catalyzed cross-couplings, steric factors often override electronic activation in highly substituted rings. While C4 is electronically prone to oxidative addition, the C5-Methyl group creates a "ortho-effect" blockade. Therefore, under mild conditions, C3 is the kinetic site of reaction .
Protocol: Regioselective Suzuki Coupling (Site C3)
To selectively couple at C3 without touching C4:
-
Catalyst: Use a catalyst with a smaller cone angle to access C3, such as
or . -
Stoichiometry: Use exactly 1.05 eq of Boronic Acid.
-
Conditions: Mild heating (60°C) in Toluene/Water (biphasic) with
.
Figure 2: Regioselectivity map illustrating the preference for C3 coupling due to steric shielding of C4 by the C5-methyl group.
Analytical Characterization
Confirming the structure requires distinguishing between the C3 and C4 positions.
1H NMR Signature (Chloroform-d)
-
Aromatic Region: You will observe two distinct singlets (or meta-coupled doublets with very small J values).
- ~8.0-8.2 ppm: H-2 (Proton at C2). This proton is ortho to the ester and ortho to the C3-Br. It will be the most deshielded.
- ~7.6-7.8 ppm: H-6 (Proton at C6). This proton is ortho to the ester and ortho to the C5-Methyl.
-
Aliphatic Region:
- ~5.2 ppm (Septet): Isopropyl CH.
- ~2.4 ppm (Singlet): Ar-CH₃ (C5-Methyl).
-
~1.3 ppm (Doublet): Isopropyl
.
Quality Control (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: High organic gradient (Start 60% MeCN, Ramp to 95% MeCN) due to high LogP.
-
Detection: UV at 254 nm (Benzoate chromophore).
Safety & Handling
-
Hazards: As a halogenated benzoate ester, treat as a potential skin sensitizer and irritant .
-
Alkylating Potential: Benzylic positions in related compounds can be reactive; however, the ester functionality is the primary concern here.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Halogenated aromatics can be light-sensitive; use amber vials.
References
-
Synth. Protocol (General): Fischer-Speier Esterification and Acid Chloride Derivatives. BenchChem Protocols.[1] Link
-
Suzuki Regioselectivity: Mechanistic Studies on the Suzuki Cross-Coupling of Polyhaloarenes. J. Am. Chem. Soc., 2019. Link
-
Physical Properties: Isopropyl Benzoate Data & Solubility Profiles. PubChem CID 13654. Link
-
Related Scaffold: Synthesis of 3,5-dibromo-4-methylbenzoate derivatives. RSC Advances. Link
